molecular formula C12H16O2 B1394663 2-Ethoxy-5-propylbenzaldehyde CAS No. 883540-80-5

2-Ethoxy-5-propylbenzaldehyde

Cat. No. B1394663
M. Wt: 192.25 g/mol
InChI Key: DKTKJBHQXJHYOT-UHFFFAOYSA-N
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Description

2-Ethoxy-5-propylbenzaldehyde is an organic compound with the molecular formula C12H16O2 . It is commonly used in the fragrance and food industries due to its pleasant aroma and taste. It is also used in the pharmaceutical industry as a precursor in the synthesis of various drugs.


Molecular Structure Analysis

The molecular formula of 2-Ethoxy-5-propylbenzaldehyde is C12H16O2 . The average mass is 192.254 Da and the monoisotopic mass is 192.115036 Da .


Physical And Chemical Properties Analysis

2-Ethoxy-5-propylbenzaldehyde has a molecular formula of C12H16O2 . The average mass is 192.254 Da and the monoisotopic mass is 192.115036 Da . More research is needed to provide a detailed physical and chemical properties analysis.

Scientific Research Applications

  • Synthesis of Derivatives and Chemical Reactions

    • 2-Ethoxy-5-propylbenzaldehyde has been used in the synthesis of various chemical compounds. For instance, the synthesis of 3-alkyl(aryl)-4-(3-ethoxy-4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones from reactions with 3-ethoxy-4-hydroxybenzaldehyde is described. This process involved acetylation and methylation reactions, characterized using elemental analyses and different spectral data (Yüksek et al., 2005).
  • Chemical Behavior Studies

    • The compound's behavior in various reactions has been studied, such as its reaction with alkynes, alkenes, or allenes, demonstrating its versatility in chemical synthesis. It participates in reactions involving cleavage of the aldehyde C–H bond, highlighting its reactive nature (Kokubo et al., 1999).
  • Thermophysical Properties

    • Research includes the study of the thermophysical properties of solid aldehydes, including 3-ethoxy-4-hydroxybenzaldehyde, providing insights into its physical characteristics under different temperature conditions (Temprado et al., 2008).
  • Catalysis and Synthesis Applications

    • It has applications in catalysis and synthesis, such as in the Knoevenagel Reaction between Hydroxybenzaldehydes and Ethyl Cyanoacetate. This demonstrates its utility in creating a variety of chemically significant compounds (Yasuda & Midorikawa, 1966).
  • Formation of Complex Structures

    • 2-Ethoxy-5-propylbenzaldehyde is also involved in the formation of complex molecular structures. For example, its use in the self-condensation of derivatives of o-aminobenzaldehyde led to the formation of intricate trimer hydrates (Jircitano et al., 1994).
  • Radiosynthesis and Medical Imaging

    • In medical imaging, the compound has been utilized in the radiosynthesis of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, showing its potential in enhancing imaging techniques (Glaser et al., 2008).
  • Solid Phase Organic Synthesis

    • It plays a role in solid phase organic synthesis, where benzaldehyde derivatives like 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers, showing the versatility of such compounds in synthetic applications (Swayze, 1997).
  • Chemical Analysis Techniques

    • The compound is also relevant in the development of chemical analysis techniques, such as the use of a sensitive fluorescence reagent for the determination of aldehydes in alcoholic beverages. This highlights its role in improving analytical methodologies (You et al., 2009).
  • Vapor-Liquid Equilibrium Studies

    • Vapor-liquid equilibrium behaviors of 3-ethoxy-4-hydroxybenzaldehyde in alcohol were measured, contributing to the understanding of its physical properties in different states (Kato et al., 2007).
  • Contribution to Organic Synthesis

    • It's been used in the synthesis of substituted indoles from 2-aminobenzaldehyde, highlighting its role in the creation of valuable organic compounds (Levesque & Fournier, 2010).

properties

IUPAC Name

2-ethoxy-5-propylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-5-10-6-7-12(14-4-2)11(8-10)9-13/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTKJBHQXJHYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-propylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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